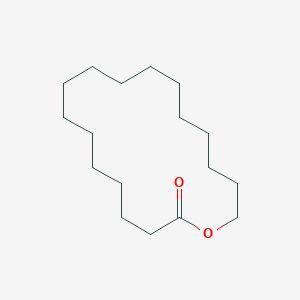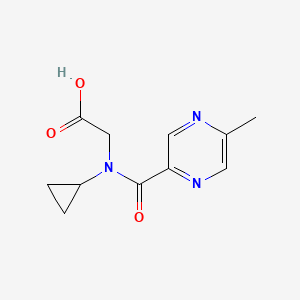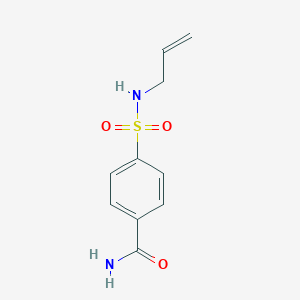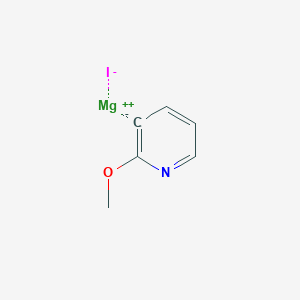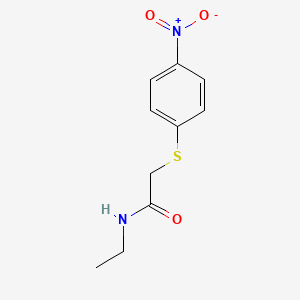
n-Ethyl-2-((4-nitrophenyl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-Ethyl-2-((4-nitrophenyl)thio)acetamide is an organic compound with the molecular formula C10H12N2O3S and a molecular weight of 240.28 g/mol . This compound features a nitrophenyl group attached to a thioacetamide moiety, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
The synthesis of n-Ethyl-2-((4-nitrophenyl)thio)acetamide typically involves the reaction of 4-nitrophenylthiol with ethyl bromoacetate under basic conditions, followed by the addition of ammonia or an amine to form the final product . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
n-Ethyl-2-((4-nitrophenyl)thio)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as tin(II) chloride or iron powder in acidic conditions, leading to the formation of the corresponding amine.
Wissenschaftliche Forschungsanwendungen
n-Ethyl-2-((4-nitrophenyl)thio)acetamide has several applications in scientific research:
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to form covalent bonds with thiol groups in proteins.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of n-Ethyl-2-((4-nitrophenyl)thio)acetamide involves its interaction with biological molecules, particularly proteins. The nitrophenyl group can undergo nucleophilic attack by thiol groups in proteins, leading to the formation of covalent bonds. This interaction can inhibit enzyme activity or alter protein function, which is the basis for its biological effects .
Vergleich Mit ähnlichen Verbindungen
n-Ethyl-2-((4-nitrophenyl)thio)acetamide can be compared with other nitrophenyl derivatives:
N-(4-nitrophenyl)acetamide: Similar structure but lacks the thioether linkage, making it less reactive towards thiol groups.
N-(4-methoxy-2-nitrophenyl)acetamide: Contains a methoxy group instead of an ethyl group, which can influence its reactivity and biological activity.
N-(4-ethoxy-2-nitrophenyl)acetamide: Features an ethoxy group, which can affect its solubility and interaction with biological molecules.
Eigenschaften
Molekularformel |
C10H12N2O3S |
|---|---|
Molekulargewicht |
240.28 g/mol |
IUPAC-Name |
N-ethyl-2-(4-nitrophenyl)sulfanylacetamide |
InChI |
InChI=1S/C10H12N2O3S/c1-2-11-10(13)7-16-9-5-3-8(4-6-9)12(14)15/h3-6H,2,7H2,1H3,(H,11,13) |
InChI-Schlüssel |
QQMOHPXAIYBLDB-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(=O)CSC1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


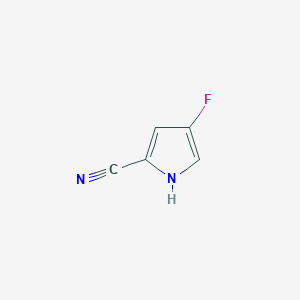

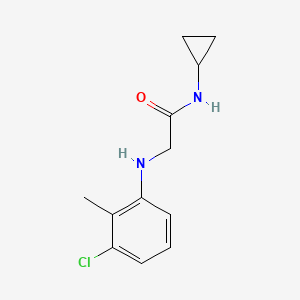
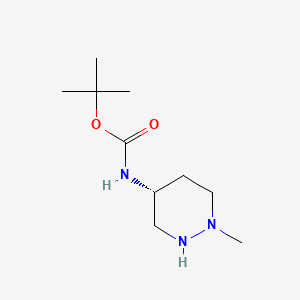
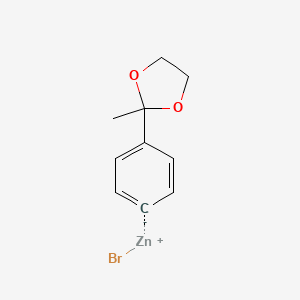
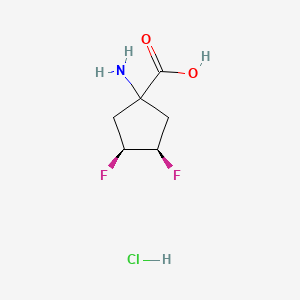
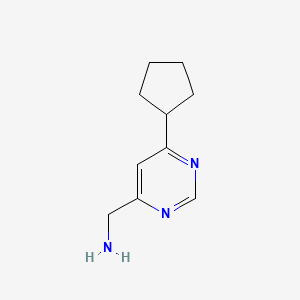
![(2-Phenylspiro[3.3]heptan-2-yl)methanol](/img/structure/B14887687.png)
![1-((3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)benzofuran-5-yl)oxy)propan-2-one](/img/structure/B14887696.png)
